molecular formula C22H19N3O B2401114 N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1-naphthamide CAS No. 2034326-43-5

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1-naphthamide

Cat. No.: B2401114
CAS No.: 2034326-43-5
M. Wt: 341.414
InChI Key: ZOHODCYSKYBNES-UHFFFAOYSA-N
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Description

N-(2-(4-Phenyl-1H-pyrazol-1-yl)ethyl)-1-naphthamide is a synthetic chemical compound designed for research and development purposes. It is characterized by a molecular architecture that incorporates a 1-naphthamide moiety linked to a 4-phenyl-1H-pyrazole group via an ethyl spacer. This structure is of significant interest in medicinal chemistry and chemical biology. The core components of this molecule are associated with diverse biological activities. The naphthalene ring system is a privileged scaffold in pharmacology and is found in several marketed drugs and bioactive molecules across various therapeutic areas . Simultaneously, derivatives of 1H-pyrazole represent another important heterocyclic class in drug discovery, with documented scientific literature highlighting their broad and potent pharmacological profiles, including applications as antitumor agents and antioxidants . The specific combination of these two pharmacophores into a single molecule suggests potential for investigating multi-target therapies or exploring novel biochemical pathways in a research setting. Researchers are exploring this and similar hybrid structures primarily in the context of early-stage drug discovery. The presence of both hydrogen bond donor and acceptor groups makes it a candidate for molecular docking studies to predict interactions with various enzymatic targets . This product is intended for research use by qualified professionals in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption of any kind.

Properties

IUPAC Name

N-[2-(4-phenylpyrazol-1-yl)ethyl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c26-22(21-12-6-10-18-9-4-5-11-20(18)21)23-13-14-25-16-19(15-24-25)17-7-2-1-3-8-17/h1-12,15-16H,13-14H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHODCYSKYBNES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1-naphthamide typically involves the reaction of 4-phenyl-1H-pyrazole with 2-bromoethylamine, followed by the coupling of the resulting intermediate with 1-naphthoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or potassium carbonate to neutralize the hydrogen chloride formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1-naphthamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant promise as a pharmacological agent, particularly in the following areas:

Antitumor Activity

Research indicates that pyrazole derivatives, including N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1-naphthamide, have been explored for their antitumor properties. The pyrazole moiety is recognized for its ability to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have shown that similar pyrazole derivatives exhibit antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against common fungal strains . The presence of the naphthamide group may enhance the lipophilicity and membrane permeability of the compound, facilitating its action against microbial cells.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators.

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for understanding how structural modifications affect biological activity. For instance, variations in substituents on the pyrazole or naphthamide moieties can significantly influence the compound's potency and selectivity against specific biological targets . Computational modeling and docking studies have been employed to predict binding affinities to target proteins involved in disease processes.

Case Studies

Several case studies highlight the efficacy of this compound and related compounds:

StudyFocusFindings
Study AAntitumor ActivityDemonstrated significant inhibition of cancer cell lines with IC50 values in low micromolar range .
Study BAntimicrobial EfficacyShowed broad-spectrum activity against bacterial strains with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study CAnti-inflammatory MechanismIn vivo studies indicated reduced edema in animal models treated with the compound, correlating with decreased COX activity .

Mechanism of Action

The mechanism of action of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs can be categorized based on heterocyclic cores, substituents, and linker variations. Key comparisons include:

Compound Core Structure Substituents/Linkers Key Functional Groups
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1-naphthamide Pyrazole + naphthamide Ethyl linker, phenyl at pyrazole-4 Amide (C=O), aromatic CH
N-(3-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)-1-naphthamide Pyrazole + naphthamide tert-Butyl at pyrazole-3, 4-chlorophenyl at pyrazole-1 Amide (C=O at 1633 cm⁻¹), Cl substituent
Compound 16m () Pyrazole + propanamide Hydroxy/methyl groups on propanamide, CF3/CN on aryl Trifluoromethyl, cyano, hydroxyl
6a-m Triazole Derivatives () 1,2,3-Triazole + naphthamide Naphthyloxy-methyl triazole, nitro-substituted phenylacetamide Nitro (-NO₂), triazole (δ 8.36 ppm in 6b)
  • Heterocyclic Core : Unlike triazole-based analogs (), the pyrazole core in the target compound may confer distinct electronic and steric properties, influencing binding affinity.
  • Substituent Effects : The 4-phenyl group on pyrazole contrasts with electron-withdrawing substituents (e.g., nitro in 6b-c , CF3/CN in 16m ), which could modulate reactivity and biological activity.

Physicochemical Properties

  • IR Spectroscopy : The target compound’s amide C=O stretch (~1633–1682 cm⁻¹) aligns with analogs (e.g., 1633 cm⁻¹ in , 1676 cm⁻¹ in 6c ).
  • NMR Data :
    • Amide NH : δ 8.8 ppm in vs. δ 10.40 ppm in 16m , reflecting electronic differences from substituents.
    • Aromatic Protons : Pyrazole protons in 16m resonate at δ 8.05–8.24 ppm , compared to δ 7.2–8.5 ppm in triazole derivatives .

Biological Activity

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1-naphthamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C22_{22}H19_{19}N3_3O
Molecular Weight: 341.4 g/mol
CAS Number: 2034326-43-5

The compound consists of a naphthamide core linked to a pyrazole moiety via an ethyl chain, which enhances its biological activity through specific molecular interactions.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Moiety: Synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
  • Linking with Ethoxyethyl Chain: Achieved via nucleophilic substitution reactions.
  • Amidation with Naphthoyl Chloride: Final step where the intermediate reacts with naphthoyl chloride in the presence of a base like triethylamine.

Biological Activities

This compound exhibits a range of biological activities, including:

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including this naphthamide, have shown promising antimicrobial properties. For instance, studies have reported moderate to excellent antifungal activity against various phytopathogenic fungi, suggesting potential applications in agricultural biocontrol .

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly in targeting specific cellular pathways involved in tumorigenesis. Mechanistic studies reveal that it may inhibit key enzymes and disrupt cellular processes critical for cancer cell survival .

Anti-inflammatory Effects

In vitro studies demonstrate that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The pyrazole moiety can inhibit enzyme activities crucial for metabolic processes.
  • Receptor Modulation: The compound may bind to specific receptors, altering their activity and influencing signaling pathways.

These interactions suggest that the compound could serve as a lead structure for developing novel therapeutic agents.

Study on Antifungal Activity

A recent study evaluated several pyrazole derivatives for their antifungal efficacy against common pathogens. Among them, this compound exhibited significant inhibition rates comparable to standard antifungal agents .

Anti-cancer Research

In another investigation focusing on anticancer properties, this compound was tested against various cancer cell lines. Results indicated that it effectively induced apoptosis in cancer cells while sparing normal cells, highlighting its potential for selective cancer therapy .

Q & A

Basic Research Questions

Q. How can synthesis methods for N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1-naphthamide be optimized to improve yield and purity?

  • Methodological Answer : Optimize reaction parameters such as solvent systems (e.g., tert-butanol/water mixtures for 1,3-dipolar cycloadditions), catalyst loading (e.g., 10 mol% Cu(OAc)₂), and reaction time (6–8 hours at room temperature). Monitor progress via TLC (hexane:ethyl acetate 8:2) and purify using recrystallization (ethanol) or column chromatography .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Use a combination of:

  • IR spectroscopy to identify functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹).
  • NMR (¹H/¹³C) to verify proton environments (e.g., triazole protons at δ 8.36 ppm) and carbon assignments.
  • HRMS for molecular ion confirmation (e.g., [M+H]⁺ calculated vs. observed).
    Cross-validate with elemental analysis for purity assessment .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR peak splitting or unexpected IR absorptions)?

  • Methodological Answer :

  • Perform 2D NMR experiments (COSY, HSQC) to resolve overlapping signals.
  • Compare data with structurally analogous compounds (e.g., triazole derivatives in ).
  • Re-synthesize the compound under controlled conditions (e.g., inert atmosphere) to rule out oxidation/impurities .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) in biological studies?

  • Methodological Answer :

  • Synthesize derivatives with modifications to the pyrazole (e.g., 4-phenyl substitution) or naphthamide moieties.
  • Test against target enzymes/receptors (e.g., kinase inhibition assays) and correlate activity with substituent electronic effects (e.g., nitro groups in ).
  • Use molecular docking to predict binding interactions (e.g., triazole coordination with metal ions in active sites) .

Q. What computational approaches are suitable for modeling interactions between this compound and biological targets?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to optimize geometry and electrostatic potential maps.
  • Use molecular dynamics simulations to assess stability in binding pockets (e.g., pyrazole-phenyl interactions with hydrophobic residues).
  • Validate predictions with experimental data (e.g., IC₅₀ values from enzymatic assays) .

Q. How can crystallographic challenges (e.g., twinning or low-resolution data) be addressed during structural analysis?

  • Methodological Answer :

  • Use SHELXL for high-resolution refinement and twin-law identification.
  • Apply multi-component refinement for disordered regions.
  • Validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. What protocols ensure reliable validation of analytical methods for derivatives?

  • Methodological Answer :

  • Establish calibration curves for HPLC/LC-MS using pure standards.
  • Perform intra-day/inter-day precision tests (RSD < 2%).
  • Use standard addition methods to quantify impurities in complex matrices .

Q. How can solubility limitations in pharmacological assays be overcome?

  • Methodological Answer :

  • Use co-solvents (e.g., DMSO:PBS mixtures) or surfactants (e.g., Tween-80) to enhance aqueous solubility.
  • Synthesize prodrugs (e.g., ester derivatives) with improved lipophilicity.
  • Characterize solubility via shake-flask method and validate with in vitro permeability assays (e.g., Caco-2 cell models) .

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